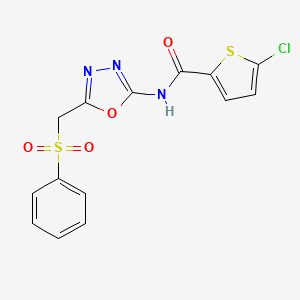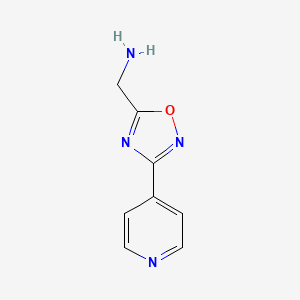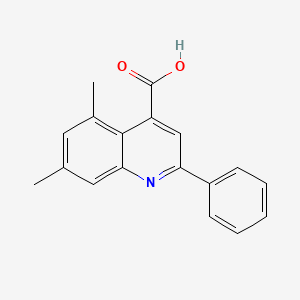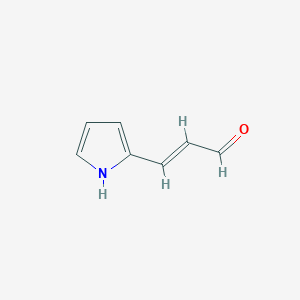
(2E)-3-(1H-Pyrrol-2-YL)prop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, a compound’s description includes its molecular formula, molecular weight, and structural formula. It may also include its physical appearance (solid, liquid, gas, color, etc.) and any notable chemical properties .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions under which the reaction occurs, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
Electrochemical Applications
A study by Mert, Demir, and Cihaner (2013) highlights the synthesis of an etheric member of N-linked polybispyrroles (PolybisPy) based on a pyrrole derivative, demonstrating its potential as an electrochromic material and ion sensor. The polymer exhibited strong stability, reversible redox processes, and good electrochromic properties, making it a candidate for metal recovery and ion sensing applications (Mert, Demir, & Cihaner, 2013).
Catalytic Applications
Research by Michlik and Kempe (2013) introduced a sustainable, iridium-catalyzed synthesis of pyrroles from secondary alcohols and amino alcohols, highlighting the importance of pyrroles in natural products, drugs, and materials science. This method, which is based on the formation of C-N and C-C bonds, emphasizes the versatility and sustainability of pyrroles synthesis from renewable resources (Michlik & Kempe, 2013).
Development of Conducting Polymers
Carbas, Kıvrak, Teke, Zora, and Önal (2014) reported the electropolymerization of a new monomer derived from pyrrole, demonstrating its application in electrochromic devices (ECDs). The resulting polymer, P(ENE), showed multichromic behavior and high coloration efficiency, suggesting its utility in ECDs for various applications (Carbas et al., 2014).
Advanced Material Applications
A study by Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, and Musgrave (1996) on poly[bis(pyrrol-2-yl)arylenes] revealed conducting polymers from low oxidation potential monomers based on pyrrole via electropolymerization. These polymers, due to their low oxidation potentials, are stable in their conducting form, offering significant potential in advanced materials and electronics (Sotzing et al., 1996).
Synthesis of Pyrrole Derivatives
Recent advancements in pyrrole synthesis, as reviewed by Philkhana, Badmus, Dos Reis, and Kartika (2021), provide a comprehensive overview of methods to synthesize functionalized pyrroles, underscoring their significance in biological and material science. This review organizes the synthesis methods by starting materials, demonstrating the versatility and importance of pyrroles in various applications (Philkhana et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-(1H-pyrrol-2-yl)prop-2-enal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c9-6-2-4-7-3-1-5-8-7/h1-6,8H/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKLAUVUZROOPR-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=C1)/C=C/C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-Fluoro-5-(morpholin-4-yl)phenyl]methanol](/img/structure/B2926822.png)

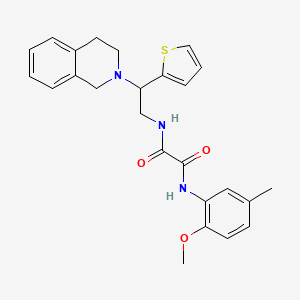
![2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2926825.png)
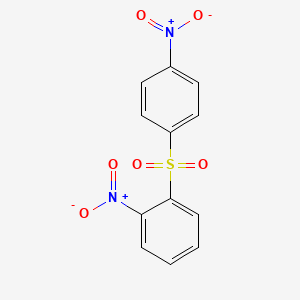
![3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2926828.png)
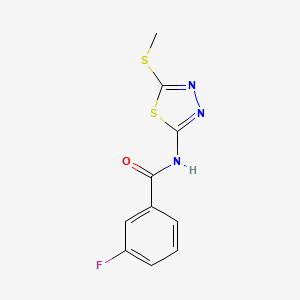
![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone](/img/structure/B2926830.png)
![[4-({2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)phenyl]dimethylamine](/img/structure/B2926832.png)
![1-(4-{[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2926834.png)
